![molecular formula C7H6IN3 B1524603 3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 1190311-37-5](/img/structure/B1524603.png)

3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine

Vue d'ensemble

Description

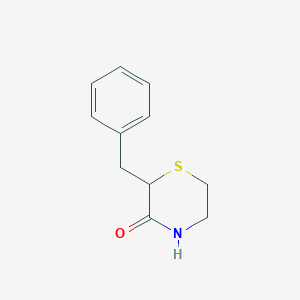

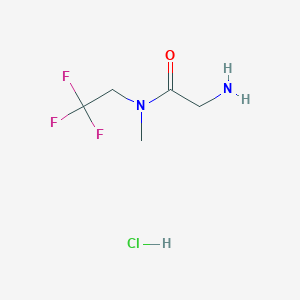

“3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine” is a chemical compound with the molecular weight of 244.03 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Molecular Structure Analysis

The molecular structure of “3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine” is represented by the InChI code: 1S/C7H5IN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H .It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Applications De Recherche Scientifique

Kinase Inhibition

5-Amino-3-iodo-4-azaindole: derivatives are prominently used as kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and the regulation of cellular activities. The azaindole framework has been utilized to design inhibitors that target various protein kinases, which are often upregulated in cancers . These inhibitors can interfere with the signaling pathways, potentially leading to the suppression of tumor growth and proliferation.

Drug Discovery and Medicinal Chemistry

The azaindole core is considered a privileged structure in medicinal chemistry due to its bioisosteric properties with indoles and purines. This makes it an excellent candidate for drug optimization strategies. By modulating properties such as solubility, lipophilicity, and target binding, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents .

Fragment-Based Drug Discovery (FBDD)

In FBDD, small chemical “fragments” are screened against biological targets to identify those with favorable interactions5-Amino-3-iodo-4-azaindole can serve as a starting fragment, which can be elaborated into more potent compounds through various synthetic routes, including palladium-catalyzed intramolecular Heck reactions .

Structural Analysis and Design

X-ray crystallography data of azaindole derivatives bound to their targets provide structural insights that are invaluable for the design of more potent and selective inhibitors. Understanding the mode of binding at the molecular level allows for the rational design of new compounds with improved efficacy .

Synthesis of Heterocycles

Azaindoles are heterocyclic structures that have garnered interest due to their challenging synthesis and relevant bioactivity. Metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki reactions, are modern methods in organic synthesis used for constructing and deriving these aminopyridine-containing heterocycles .

Biochemical Modulation

The azaindole nucleus, when properly functionalized, can modulate a wide range of medicinal applications. This includes altering biochemical pathways and interacting with various biological targets to achieve desired therapeutic outcomes .

Optimization of ADME-Tox Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of drugs are critical for their success. The azaindole core can be used to modulate these properties, leading to better drug candidates with fewer side effects .

Innovation in Synthetic Chemistry

The synthesis of azaindoles often involves novel approaches and methodologies. Continuous innovation in synthetic chemistry allows for the creation of new azaindole derivatives with unique structures and unknown biological activities, expanding the horizons of scientific research .

Safety and Hazards

The safety information for “3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine” includes several hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANQRMILZQNPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=C2I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)

![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)